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Compound of Interest

Compound Name: JTC-801 free base

Cat. No.: B1673097 Get Quote

Welcome to the JTC-801 Technical Support Center. This resource is designed for researchers,

scientists, and drug development professionals to provide guidance on optimizing the

concentration of JTC-801 for in vitro experiments. Here you will find troubleshooting guides,

frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data

to ensure the successful application of JTC-801 in your research.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JTC-801?

A1: JTC-801 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ)

peptide receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] By binding

to this receptor, it blocks the actions of its endogenous ligand, N/OFQ. In some cancer cell

lines, at higher concentrations, JTC-801 has been shown to induce a pH-dependent form of

cell death called alkaliptosis, which is independent of its NOP receptor antagonism.[4][5]

Q2: What is a typical starting concentration range for JTC-801 in in vitro experiments?

A2: The optimal concentration of JTC-801 is highly dependent on the experimental system and

the intended application.

For NOP receptor antagonism studies, concentrations ranging from 10 nM to 1 µM are

typically effective. Its Ki value for the NOP receptor is approximately 8.2 nM.[1][3]
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For studies on alkaliptosis and cytotoxicity in cancer cells, higher concentrations, typically in

the range of 1 µM to 20 µM, have been used.[4] It is always recommended to perform a

dose-response experiment to determine the optimal concentration for your specific cell type

and assay.

Q3: How should I prepare a stock solution of JTC-801?

A3: JTC-801 is soluble in DMSO and ethanol. For in vitro experiments, a stock solution is

typically prepared in DMSO at a concentration of 10 mM to 100 mM.[1] It is recommended to

use freshly opened, high-purity DMSO, as hygroscopic DMSO can affect solubility.[1] Store

stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Q4: I am not seeing the expected antagonist effect. What could be the issue?

A4: There are several potential reasons for a lack of antagonist effect:

Suboptimal Concentration: You may need to optimize the concentration of JTC-801. Refer to

the dose-response protocol below.

Cell Line NOP Receptor Expression: Confirm that your cell line expresses the NOP receptor

at a sufficient level for your assay.

Agonist Concentration: The concentration of the NOP receptor agonist (e.g., N/OFQ) used to

stimulate the cells may be too high, requiring a higher concentration of JTC-801 to compete

effectively.

Compound Stability: Ensure your JTC-801 stock solution has been stored correctly and has

not degraded.

Q5: At high concentrations, I am observing cell death that doesn't seem related to NOP

receptor antagonism. Why is this?

A5: At micromolar concentrations, JTC-801 can induce pH-dependent cell death (alkaliptosis)

in some cell types, particularly cancer cells.[4][5] This effect is mediated by the activation of

NF-κB and subsequent repression of carbonic anhydrase 9 (CA9), leading to intracellular

alkalinization.[4][5] If your research is focused solely on NOP receptor antagonism, it is crucial

to use concentrations below the threshold for this cytotoxic effect.
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Quantitative Data Summary
The following table summarizes key quantitative data for JTC-801 from various in vitro assays.

These values can serve as a reference for designing your experiments.
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Parameter Value
Cell
Line/System

Notes Reference

Ki 8.2 nM -

Binding affinity

for NOP (ORL1)

receptor.

[1][3]

Ki 44.5 nM

HeLa cells

expressing

human NOP

receptor

Inhibition of [3H]-

nociceptin

binding.

[2]

IC50 94 ± 8.6 nM

HeLa cells

expressing NOP

receptor

Inhibition of [3H]-

nociceptin

binding.

[1]

IC50 472 nM

Rat

cerebrocortical

membrane

Inhibition of NOP

receptor.
[1]

IC50 2.58 µM

HeLa cells

expressing NOP

receptor

Antagonism of

nociceptin-

induced

suppression of

forskolin-induced

cAMP

accumulation.

[2]

Selectivity
~12.5-fold over

μ-opioid receptor
Human receptors - [3]

Selectivity
~129-fold over κ-

opioid receptor
Human receptors - [3]

Selectivity
~1055-fold over

δ-opioid receptor
Human receptors - [3]

Cytotoxicity 1.25 - 20 µM

PANC1,

MiaPaCa2

(pancreatic

cancer)

Induces pH-

dependent cell

death.

[4]
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Experimental Protocols
Protocol 1: Determining the Optimal Concentration of
JTC-801 for NOP Receptor Antagonism
This protocol describes a dose-response experiment to determine the effective concentration of

JTC-801 to antagonize NOP receptor activation, for instance, in a cyclic AMP (cAMP) assay.

1. Cell Preparation:

Culture cells known to express the NOP receptor (e.g., CHO-K1 or HEK293 cells stably
expressing the human NOP receptor, or a relevant cell line for your research).
Seed the cells in a 96-well plate at a density appropriate for your assay and allow them to
adhere overnight.

2. Preparation of JTC-801 Dilutions:

Prepare a 10 mM stock solution of JTC-801 in DMSO.
Perform a serial dilution of the JTC-801 stock solution in your assay buffer to create a range
of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, include a vehicle
control (DMSO at the same final concentration as the highest JTC-801 dilution).

3. Experimental Procedure:

Wash the cells with assay buffer.
Pre-incubate the cells with the different concentrations of JTC-801 or vehicle for 15-30
minutes at 37°C.
Add a known concentration of a NOP receptor agonist (e.g., N/OFQ at its EC80
concentration) to the wells.
Incubate for the appropriate time for your assay (e.g., 15-30 minutes for a cAMP assay).
Lyse the cells and measure the desired readout (e.g., cAMP levels using a commercial kit).

4. Data Analysis:

Plot the agonist response (e.g., cAMP concentration) as a function of the JTC-801
concentration.
Determine the IC50 value, which is the concentration of JTC-801 that inhibits 50% of the
maximal agonist response. This will be your optimal antagonist concentration.
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Protocol 2: Assessing the Cytotoxic Effects of JTC-801
This protocol outlines a cell viability experiment to determine the concentration at which JTC-

801 induces cytotoxicity in your cell line of interest.

1. Cell Preparation:

Seed your cells (e.g., a cancer cell line like PANC-1 or M14) in a 96-well plate at an
appropriate density and allow them to attach overnight.

2. Preparation of JTC-801 Dilutions:

Prepare a 10 mM stock solution of JTC-801 in DMSO.
Perform a serial dilution to obtain a range of concentrations, for example, from 100 µM down
to 0.1 µM. Include a vehicle-only control.

3. Treatment:

Replace the culture medium with fresh medium containing the various concentrations of
JTC-801 or vehicle.
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

4. Cell Viability Assay:

Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell
staining assay.
Follow the manufacturer's protocol for your chosen assay.

5. Data Analysis:

Calculate the percentage of cell viability for each JTC-801 concentration relative to the
vehicle control.
Plot the percent viability against the JTC-801 concentration to determine the IC50 for
cytotoxicity.
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Caption: NOP Receptor Signaling Pathway Antagonized by JTC-801.
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Caption: Workflow for Optimizing JTC-801 Concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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